

Synthesis of 3,5-Diformyl-2-isopropoxypyhenylboronic acid

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Compound of Interest

Compound Name:	3,5-Diformyl-2-isopropoxypyhenylboronic acid
Cat. No.:	B1316329

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An In-depth Technical Guide to the Synthesis of **3,5-Diformyl-2-isopropoxypyhenylboronic acid**

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for **3,5-Diformyl-2-isopropoxypyhenylboronic acid**, a highly functionalized aromatic building block. This molecule is of significant interest to researchers in materials science and drug discovery, primarily for its role as a versatile monomer in the synthesis of Covalent Organic Frameworks (COFs) and as a scaffold for developing novel therapeutic agents. This document details a scientifically grounded, multi-step synthesis beginning from the commercially available precursor, 2-isopropoxypyhenol. We will elucidate the strategic rationale behind each synthetic transformation, provide detailed experimental protocols, and discuss the mechanistic underpinnings of the key reactions.

Introduction: Significance and Applications

3,5-Diformyl-2-isopropoxypyhenylboronic acid is a bespoke chemical entity designed for advanced applications in chemistry and medicine. Its unique trifunctional nature—possessing two reactive aldehyde groups and a versatile boronic acid moiety—makes it a powerful building block for constructing complex molecular architectures.

- Materials Science: The aldehyde functionalities serve as ideal reactive sites for forming imine or enamine linkages, which are fundamental to the construction of two- and three-dimensional Covalent Organic Frameworks (COFs).^{[1][2][3]} COFs are a class of crystalline porous polymers with applications in gas storage, catalysis, and sensing.^[2] The boronic acid group can also participate in forming boronate ester linkages, another common strategy for COF synthesis.^[4]
- Drug Discovery and Development: Boronic acids are a privileged structural motif in medicinal chemistry.^[5] The boron atom can form reversible covalent bonds with diols present in biological targets, such as sugars or specific amino acid residues in enzyme active sites.^[6] This property has been exploited in FDA-approved drugs like Bortezomib (Velcade).^[7] The aldehyde groups on the ring provide handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug development programs.^[8]

This guide aims to provide researchers with a practical and rational approach to accessing this valuable compound.

Retrosynthetic Analysis and Strategy

The synthesis of **3,5-Diformyl-2-isopropoxyphenylboronic acid** can be conceptually deconstructed as follows. The target molecule requires the installation of three specific functional groups around a benzene ring: an isopropoxy group, two formyl groups, and a boronic acid.

A logical forward synthesis begins with a precursor already containing the isopropoxy group and a handle for directing the other substitutions. 2-Isopropoxyphenol is an ideal starting material as the phenol group strongly activates the ring towards electrophilic aromatic substitution and can later be converted into the boronic acid.^{[9][10]}

The proposed synthetic sequence is:

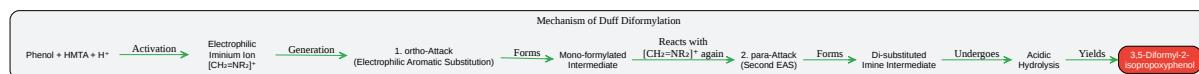
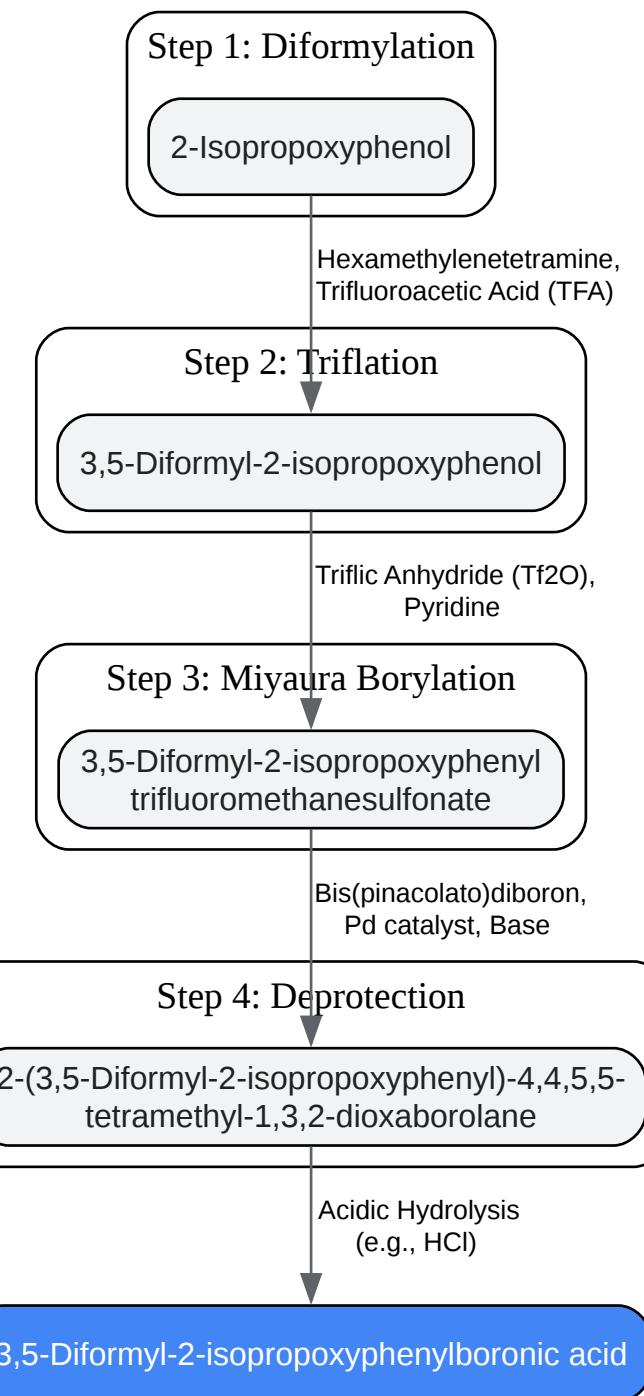
- Diformylation: Introduction of two formyl groups onto the 2-isopropoxyphenol ring at the positions ortho and para to the hydroxyl directing group. A modified Duff reaction is well-suited for this transformation.^{[11][12]}
- Triflation: Conversion of the resulting phenolic hydroxyl group into a trifluoromethanesulfonate (triflate) ester. The triflate is an excellent leaving group for

subsequent cross-coupling reactions.

- Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between the aryl triflate and a boron-containing reagent (e.g., bis(pinacolato)diboron) to install the boronic acid (as a pinacol ester).
- Deprotection: Hydrolysis of the pinacol boronate ester to yield the final **3,5-Diformyl-2-isopropoxyphenylboronic acid**.

Synthetic Pathway Overview

The overall workflow is depicted below, proceeding from a commercially available starting material to the final product through a four-step sequence.



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